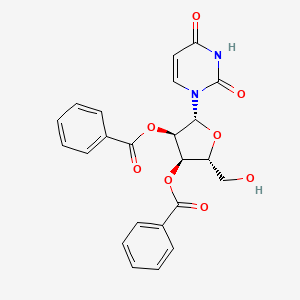

Uridine 2',3'-dibenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30)/t16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFFWKZFQMIXKC-VBSBHUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964662 | |

| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50408-20-3 | |

| Record name | Uridine, 2′,3′-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50408-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 2',3'-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050408203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2',3'-dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Uridine 2 ,3 Dibenzoate and Its Analogs

Regioselective Benzoylation Strategies in Ribonucleoside Functionalization

The selective acylation of the cis-2',3'-diol of a ribonucleoside like uridine (B1682114) presents a classic challenge in carbohydrate chemistry due to the similar reactivity of the adjacent hydroxyl groups. However, subtle differences in their steric and electronic environments can be exploited to achieve regioselectivity. Generally, the 2'-hydroxyl group of ribonucleosides is kinetically favored for acylation due to its higher nucleophilicity.

Optimization of Conditions for Preferential 2'-O-Benzoylation

The preferential benzoylation of the 2'-hydroxyl group is often the first step in synthetic routes that may lead to the 2',3'-dibenzoate. This initial selectivity is typically achieved by carefully controlling the reaction conditions. The use of a 5'-O-protected uridine derivative, such as 5'-O-(dimethoxytrityl)uridine, is a common strategy to direct acylation to the 2' and 3' positions.

Key parameters for optimizing 2'-O-benzoylation include the choice of benzoylating agent, solvent, temperature, and base. Benzoyl chloride in the presence of a base like pyridine (B92270) is a frequently employed reagent system. Low temperatures generally favor the kinetic product, which is the 2'-O-benzoyl isomer.

Table 1: Illustrative Conditions for Regioselective 2'-O-Benzoylation of 5'-O-Protected Uridine

| Starting Material | Benzoylating Agent | Base | Solvent | Temperature (°C) | Product(s) |

| 5'-O-DMT-Uridine | Benzoyl Chloride | Pyridine | Pyridine | -20 to 0 | Predominantly 2'-O-Benzoyl-5'-O-DMT-Uridine |

| 5'-O-TBDMS-Uridine | Benzoyl Anhydride | DMAP | Acetonitrile (B52724) | 0 to RT | Mixture of 2'-O- and 3'-O-Benzoyl Isomers |

Note: This table is illustrative and specific yields and ratios depend on precise reaction conditions.

Controlling Dibenzoate Formation as a Desired Product or Minimized Byproduct

The formation of uridine 2',3'-dibenzoate can be either the intended goal or a byproduct to be minimized. The control between mono- and di-substitution is a classic example of kinetic versus thermodynamic control. libretexts.org

To favor the formation of uridine 2',3'-dibenzoate , an excess of the benzoylating agent and prolonged reaction times or higher temperatures are typically employed. These conditions allow the initial, kinetically favored 2'-O-benzoylation to proceed, followed by the subsequent benzoylation of the 3'-hydroxyl group.

Conversely, to minimize the formation of the dibenzoate and favor the monobenzoylated product (typically the 2'-isomer), a stoichiometric amount or a slight excess of the benzoylating agent is used, along with shorter reaction times and lower temperatures. This approach aims to halt the reaction after the initial, faster acylation of the 2'-hydroxyl group.

Influence of Steric and Electronic Factors on Reaction Outcomes

Both steric and electronic factors play a crucial role in determining the regioselectivity of uridine benzoylation.

Steric Factors: The bulky nature of the benzoyl group can introduce steric hindrance. While the 2'- and 3'-hydroxyl groups are in a cis-diol configuration, the accessibility of each can be influenced by the conformation of the ribose ring and the presence of the large uracil (B121893) base. The approach of the benzoylating agent is generally less hindered at the 2'-position.

Electronic Factors: The electronic properties of the uracil base and the ribose ring influence the nucleophilicity of the hydroxyl groups. Studies on the reactivity of ribonucleotides have shown that purine (B94841) nucleosides (adenosine and guanosine) are intrinsically more reactive towards acylation at the 2'-hydroxyl than pyrimidine (B1678525) nucleosides like uridine and cytidine. stackexchange.comnih.gov This suggests that the electron-withdrawing nature of the pyrimidine ring in uridine reduces the nucleophilicity of the ribose hydroxyls compared to their purine counterparts. Within the ribose ring itself, the 2'-hydroxyl is generally considered to be more acidic and therefore more nucleophilic than the 3'-hydroxyl.

Isomerization Phenomena of Uridine Benzoates

A key characteristic of 2'-O-acyl ribonucleosides is their propensity to isomerize to the thermodynamically more stable 3'-O-acyl isomer. This phenomenon, known as acyl migration, proceeds through an orthoester intermediate and is influenced by both solvent and catalysts.

Mechanistic Elucidation of 2'-O- to 3'-O-Benzoyl Isomerization

The isomerization between 2'-O-benzoyluridine and 3'-O-benzoyluridine is a reversible process that proceeds through a five-membered cyclic orthoester intermediate. This migration can be catalyzed by both acid and base.

Under basic conditions , the reaction is initiated by the deprotonation of the free 3'-hydroxyl group, which then attacks the carbonyl carbon of the adjacent 2'-benzoyl group to form the tetrahedral orthoester intermediate. This intermediate can then collapse to yield either the starting 2'-O-benzoyl isomer or the more stable 3'-O-benzoyl isomer.

Under acidic conditions , protonation of the carbonyl oxygen of the 2'-benzoyl group activates the carbonyl carbon towards nucleophilic attack by the neighboring 3'-hydroxyl group, again proceeding through the cyclic orthoester intermediate. nih.govresearchgate.net

The 3'-isomer is generally the thermodynamically more stable product due to reduced steric interactions with the uracil base at the 1'-position.

Solvent and Catalytic Effects on Isomeric Equilibrium

The equilibrium between the 2'- and 3'-benzoyl isomers of uridine is significantly influenced by the solvent and the presence of catalysts.

Solvent Effects: The polarity of the solvent can affect the rate of isomerization and the position of the equilibrium. Polar aprotic solvents can stabilize the charged transition states involved in the formation of the orthoester intermediate, thereby facilitating the migration. In contrast, protic solvents may engage in hydrogen bonding with the hydroxyl and ester groups, which can also influence the rate of isomerization.

Catalytic Effects: Both acid and base can catalyze the acyl migration. The rate of isomerization is generally faster in the presence of a catalyst. Pyridine, often used as a solvent and base in benzoylation reactions, can also facilitate the isomerization to the 3'-isomer, particularly at elevated temperatures or with prolonged reaction times. The choice of catalyst and its concentration can be used to control the rate at which the isomeric equilibrium is reached.

Table 2: Factors Influencing 2'-O- to 3'-O-Benzoyl Isomerization in Uridine Derivatives

| Factor | Effect on Isomerization | Rationale |

| Base (e.g., Pyridine) | Catalyzes migration | Promotes formation of the nucleophilic 3'-alkoxide. |

| Acid (e.g., trace HCl) | Catalyzes migration | Activates the 2'-benzoyl carbonyl for nucleophilic attack. |

| Polar Aprotic Solvents | Can accelerate migration | Stabilizes charged intermediates and transition states. |

| Increased Temperature | Accelerates migration | Provides energy to overcome the activation barrier for isomerization. |

| Prolonged Reaction Time | Favors the 3'-isomer | Allows the reaction to reach thermodynamic equilibrium. |

Studies on Intermediates in Isomerization Pathways

A crucial aspect of the chemistry of 2',3'-di-O-acyl nucleosides, including uridine 2',3'-dibenzoate, is the potential for acyl group migration between the adjacent 2' and 3' hydroxyl groups. This isomerization is a well-documented phenomenon that proceeds through a cyclic orthoester intermediate.

Under both acidic and basic conditions, the acyl group at either the 2' or 3' position can migrate to the neighboring hydroxyl group, leading to an equilibrium mixture of the 2'- and 3'-monoesters, as well as the 2',3'-diester. The mechanism involves the nucleophilic attack of the free hydroxyl group on the carbonyl carbon of the adjacent ester. This attack results in the formation of a transient, five-membered cyclic orthoester intermediate. The subsequent breakdown of this intermediate can then yield either the starting isomer or the migrated product.

Derivatization and Conversion Reactions Involving Uridine 2',3'-Dibenzoate as a Precursor

Uridine 2',3'-dibenzoate serves as a versatile precursor in a multitude of chemical transformations aimed at modifying the ribose moiety and the nucleobase of uridine. The benzoate (B1203000) groups at the 2' and 3' positions act as effective leaving groups in some reactions or can be strategically removed to unmask the hydroxyl groups for further functionalization.

Transformations to Unsaturated Nucleoside Derivatives via Selective Elimination

The introduction of a double bond into the sugar ring of nucleosides is a key strategy for the synthesis of antiviral and anticancer agents. Uridine 2',3'-dibenzoate can be utilized as a starting material for the preparation of 2',3'-didehydro-2',3'-dideoxyuridine (B559690) (d4U), an unsaturated nucleoside analog.

One established method for this transformation is the radical deoxygenation of a corresponding bis(xanthate) derivative. In a typical sequence, the 2',3'-hydroxyl groups of a 5'-protected uridine are converted to xanthates. Subsequent treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu3SnH), leads to the elimination of the xanthate groups and the formation of the 2',3'-double bond. nih.gov More environmentally friendly radical deoxygenation methods have also been developed, utilizing reagents like tris(trimethylsilyl)silane. nih.gov

Synthesis of 2',3'-Dideoxynucleoside Analogues

2',3'-Dideoxynucleosides are a critical class of antiviral drugs, most notably used in the treatment of HIV infection. The synthesis of these compounds often involves the deoxygenation of the 2' and 3' positions of a ribonucleoside precursor, a process for which uridine 2',3'-dibenzoate can be a suitable starting material.

The conversion of uridine 2',3'-dibenzoate to a 2',3'-dideoxynucleoside analog can be achieved through a two-step process involving the formation of a 2',3'-unsaturated intermediate, as described in the previous section, followed by the reduction of the double bond. Catalytic hydrogenation is a common method for the reduction of the 2',3'-double bond to afford the desired 2',3'-dideoxynucleoside.

Alternatively, the direct deoxygenation of the 2' and 3' positions can be accomplished through the Barton-McCombie deoxygenation of a bis(thionocarbonate) or related derivative of 5'-protected uridine. nih.gov

Preparation of Modified Thionucleosides

Thionucleosides, where one or more oxygen atoms in the sugar or the base are replaced by sulfur, exhibit a range of interesting biological activities. Uridine 2',3'-dibenzoate can be a precursor for the synthesis of certain thionucleosides.

For instance, the synthesis of 4-thiouridine, a photoactivatable ribonucleoside analog used in RNA analysis, can be achieved from uridine derivatives. rsc.orgcaymanchem.com While direct conversion from uridine 2',3'-dibenzoate is not the most common route, the benzoylated intermediate could be used in a multi-step synthesis. A more direct application of acylated uridine derivatives is in the synthesis of thionucleosides with modifications at the sugar moiety. For example, the benzoate groups can act as leaving groups in nucleophilic substitution reactions with sulfur nucleophiles to introduce thioether or other sulfur-containing functionalities at the 2' or 3' position.

The synthesis of 2-thiouridine, another important modified nucleoside, also typically starts from uridine and involves a series of protection and thionation steps. nih.govasm.org

Formation and Rearrangements of Anhydronucleosides and Cyclonucleosides

Anhydronucleosides and cyclonucleosides are conformationally constrained analogs of nucleosides that have proven to be valuable synthetic intermediates and, in some cases, possess biological activity themselves. The formation of these structures often involves the intramolecular cyclization between the sugar and the base moieties.

Uridine 2',3'-dibenzoate, after suitable modification, can be a precursor for the synthesis of cyclonucleosides. For example, the introduction of a good leaving group at the 2' or 3' position, often after debenzoylation, can facilitate an intramolecular nucleophilic attack from the C2 or C6 position of the uracil base to form a cyclonucleoside. researchgate.netnih.gov

A well-known example is the formation of 2,2'-anhydrouridine, a key intermediate in the synthesis of 2'-modified nucleosides. researchgate.net This is typically formed from a uridine derivative with a leaving group at the 2'-position and an unprotected 2-carbonyl group on the uracil base. Similarly, 6,2'-cyclonucleosides can also be synthesized from appropriately functionalized uridine precursors. nih.gov The rigid structure of these cyclonucleosides makes them useful for studying structure-activity relationships and as precursors for further chemical transformations. nih.gov

Exploration of Glycosidic Stereochemistry in Anomer Synthesis

The stereochemistry of the glycosidic bond is a critical determinant of the biological activity of nucleosides. While uridine naturally exists as the β-anomer, the synthesis of the corresponding α-anomer is of interest for exploring novel biological activities and for use in various biochemical studies.

The synthesis of α-anomers of uridine can be challenging. One approach involves the use of a glycosyl donor with a non-participating group at the 2'-position, which can lead to a mixture of α and β anomers. Uridine 2',3'-dibenzoate, with its participating benzoate groups, generally favors the formation of the β-anomer due to neighboring group participation.

However, under certain reaction conditions, anomerization of the glycosidic bond can occur. This process can be influenced by the nature of the protecting groups on the sugar and the reaction conditions employed. The study of glycosidic bond stereochemistry often involves the use of advanced analytical techniques such as NMR spectroscopy to determine the anomeric configuration of the synthesized nucleosides. ru.nl The synthesis of both α- and β-anomers is crucial for a comprehensive understanding of the structure-activity relationships of nucleoside analogs. google.com

Reactivity and Reaction Mechanisms of Uridine 2 ,3 Dibenzoate Derivatives

Strategies for Selective Deprotection of Benzoyl Esters

The selective removal of the benzoyl protecting groups is a critical step in the synthetic application of uridine (B1682114) 2',3'-dibenzoate derivatives. The choice of deprotection strategy depends on the desired outcome and the presence of other functional groups within the molecule.

Mild base-catalyzed hydrolysis is a common method for the removal of benzoyl esters. The reactivity of ester groups towards hydrolysis is influenced by steric hindrance, with chloroacetyl groups being the most labile, followed by acetyl, benzoyl, and finally the most stable pivaloyl groups. wikipedia.org This differential reactivity allows for a degree of selectivity in deprotection.

Commonly employed basic conditions for the hydrolysis of benzoyl esters include:

Aqueous methylamine (B109427) researchgate.net

Ethanolic ammonia (B1221849) researchgate.net

Sodium methoxide (B1231860) in methanol (B129727) (Zemplén hydrolysis) rsc.org

Potassium carbonate in methanol/water rsc.org

The rate of cleavage under these conditions can be influenced by the specific base and solvent system used. For instance, aqueous methylamine is known to cleave N-benzoyl groups rapidly, while ethanolic ammonia can offer selectivity between different types of acyl protecting groups. researchgate.net

Table 1: Comparison of Half-Life (t½) for Deprotection of N-Acyl Groups under Various Basic Conditions researchgate.net

| Protecting Group | Cleavage Condition A (t½) | Cleavage Condition B (t½) | Cleavage Condition C (t½) |

| N-benzoyl (Bz) | 7 min | 2 h | > 24 h |

| N-acetyl (Ac) | 30 s | 15 min | > 24 h |

| N-isobutyryl (iBu) | 30 s | 30 min | > 24 h |

| N-phenoxyacetyl (PAC) | < 30 s | 2 min | 2 h |

Note: The specific conditions (A, B, C) are detailed in the source material and represent different base/solvent combinations. This table illustrates the relative reactivity of different acyl groups.

Orthogonal deprotection is a powerful strategy that allows for the selective removal of one type of protecting group in the presence of others by using specific and non-interfering reaction conditions. wikipedia.orgbeilstein-journals.org This approach is crucial in complex, multi-step syntheses of modified nucleosides and oligonucleotides. beilstein-journals.orgnih.gov

Several protecting groups are orthogonal to the benzoyl group, meaning they can be removed under conditions that leave the benzoyl ester intact, and vice versa. beilstein-journals.org Examples of such groups and their cleavage conditions include:

Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) ions (e.g., TBAF) or acid. libretexts.org

Trityl ethers (e.g., DMT, MMT): Removed by weak acids. libretexts.org

Benzyl (Bn) ethers: Cleaved by hydrogenolysis. libretexts.org

Chloroacetyl esters: Can be selectively removed in the presence of benzoyl esters using reagents like thiourea. beilstein-journals.org

Carbamate esters (e.g., N-phenylcarbamoyl): Can be orthogonally deprotected in the presence of benzoyl groups. beilstein-journals.org

Investigation of Nucleophilic Attack and Substitution Patterns on the Ribose Moiety

The ribose moiety of uridine 2',3'-dibenzoate is susceptible to nucleophilic attack, particularly at the carbon atoms of the ribose ring. The presence of the bulky benzoyl groups at the 2' and 3' positions can influence the stereochemical outcome of these reactions.

The acylation of uridine derivatives can also be directed to either the sugar or the base depending on the reaction conditions. The use of DMAP as a catalyst in the presence of an amine promotes chemoselective acylation of the hydroxyl groups on the ribose moiety. man.poznan.pl

Intramolecular Rearrangements and Concerted Processes

Acylated uridine derivatives, including Uridine 2',3'-dibenzoate, can undergo intramolecular rearrangements. One such rearrangement is the O → C acyl migration, also known as the Baker-Venkataraman rearrangement. uclan.ac.uk This reaction typically involves the intramolecular attack of an enolate onto an ester carbonyl, leading to the formation of a 1,3-dione. uclan.ac.uk While more common in aromatic systems, analogous acyl migrations can occur in ribonucleoside derivatives. uclan.ac.uk

Another important intramolecular process is the formation of cyclonucleosides, which are constrained structures with an extra bond between the ribose and the nucleobase. acs.org For example, the Mitsunobu reaction of partially acylated uridine derivatives can lead to the formation of a 2,2'-anhydro-3',5'-di-O-acyluridine through an intramolecular SN2 reaction. researchgate.nettandfonline.com The formation of these cyclonucleosides is often a key step in the synthesis of 2'-modified nucleosides. acs.org

The Dimroth rearrangement is another type of intramolecular rearrangement that can occur in N-acylated adenine (B156593) derivatives and could potentially be relevant for modified uridine derivatives under certain conditions. nih.gov This rearrangement involves the ring-opening and re-closure of the pyrimidine (B1678525) ring. nih.gov

Regioselective Beta-Elimination Reactions Guided by Protecting Group Placement

The placement of protecting groups on the ribose moiety can guide the regioselectivity of β-elimination reactions. In uridine derivatives with leaving groups at both the C-2' and C-3' positions, base-catalyzed elimination reactions can occur. nii.ac.jp

For instance, in N³-protected uridine derivatives where cyclonucleoside formation is less likely, base-induced β-elimination has been shown to occur selectively, leaving a leaving group at the C-2' position. nii.ac.jp This regioselectivity is influenced by the nature of the protecting groups and the base used. The resulting 2',3'-olefinic nucleosides can be valuable intermediates for the synthesis of other modified nucleosides, such as 3'-deoxy-2'-keto-nucleosides. nii.ac.jp

The presence of bulky protecting groups can also influence the accessibility of protons for abstraction, thereby directing the course of the elimination reaction. The stereochemistry of the sugar and the nature of the leaving groups are also critical factors in determining the outcome of these reactions. nii.ac.jp

Applications in Oligonucleotide Synthesis and Nucleic Acid Chemistry

Role of Uridine (B1682114) 2',3'-Dibenzoate as a Hydroxyl Protecting Group in Oligoribonucleotide Synthesis

The synthesis of RNA is notably more complex than that of DNA, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. atdbio.comacs.org This additional reactive site necessitates a robust protection strategy to prevent unwanted side reactions, such as chain cleavage or isomerization, during the synthesis cycle. glenresearch.comglenresearch.com Acyl groups, including benzoyl, have been fundamental tools for the protection of reactive hydroxyl and amino groups in the chemical synthesis of both DNA and RNA oligomers. nih.gov The 3',5'-dibenzoate protecting group, for instance, is used to protect hydroxyl groups during chemical reactions, making the protected nucleoside a valuable intermediate. lookchem.com

Solid-phase synthesis, where the growing oligonucleotide chain is anchored to an insoluble support, is the established method for producing synthetic nucleic acids. umich.eduatdbio.com This technique relies on a repetitive cycle of coupling, capping, oxidation, and deprotection steps. tcichemicals.com A critical requirement for any protecting group is its stability throughout these repeated chemical cycles. atdbio.comglenresearch.com Benzoyl groups have demonstrated their utility in solid-phase synthesis protocols. For example, they have been used to protect the exocyclic amines of bases in Peptide Nucleic Acid (PNA) monomers to ensure compatibility with standard solid-phase DNA synthesis. oup.comoup.com The general strategy involves attaching the first nucleoside to the solid support via a linker, which is cleaved at the end of the synthesis to release the final product. umich.eduatdbio.com

The stability of the 2'-hydroxyl protecting group is paramount; its premature loss during synthesis can lead to the cleavage of the adjacent phosphodiester bond, particularly during the final basic deprotection steps used to remove other protecting groups. glenresearch.comglenresearch.com Benzoyl (Bz) groups are known to be cleavable under basic conditions, but their rate of removal can be controlled. nih.gov Studies investigating the cleavage rates of various protecting groups have provided valuable data on their relative stability.

| Protecting Group | Common Abbreviation | Relative Cleavage Rate | Typical Deprotection Conditions | Selectivity Notes |

|---|---|---|---|---|

| Benzoyl | Bz | Standard/Slow | Aqueous Methylamine (B109427); Ethanolic Ammonia (B1221849) | Can be retained while faster groups like PAC are cleaved. nih.govresearchgate.net |

| Acetyl | Ac | Standard | Aqueous Methylamine; Ethanolic Ammonia | Hydrolyzes virtually instantly in strong organic bases. glenresearch.com |

| Phenoxyacetyl | PAC | Fast | Ammonia conditions | Can be cleaved rapidly and selectively in the presence of Bz groups. nih.govresearchgate.net |

| tert-Butylphenoxyacetyl | tBPAC | Fast | Ammonia conditions | Can be cleaved rapidly and selectively in the presence of Bz groups. nih.govresearchgate.net |

As shown in the table, ethanolic ammonia exhibits high selectivity, allowing for the rapid removal of "fast" protecting groups like PAC and tBPAC while leaving the majority of the more stable benzoyl groups intact. nih.govresearchgate.net This differential stability is a key feature exploited in complex synthesis strategies.

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides. tcichemicals.comresearchgate.net A significant challenge in RNA synthesis is the design of a 2'-hydroxyl protecting group that does not negatively impact the kinetics and efficiency of the phosphoramidite coupling reaction. eurofins.com Bulky protecting groups at the 2'-position can sterically hinder the approach of the incoming phosphoramidite monomer, leading to reduced coupling yields. atdbio.com The choice of protecting group is therefore a balance between stability and minimal steric interference to ensure the efficient formation of the internucleotidic phosphite (B83602) triester linkage. atdbio.commdpi.com

Integration into Orthogonal Protecting Group Strategies for RNA Synthesis

Orthogonal protection strategies are essential for the synthesis of complex molecules, as they allow for the selective removal of one type of protecting group in the presence of others. researchgate.netresearchgate.net This approach provides precise control over which parts of the molecule react at each step. Benzoyl groups have been evaluated for their role in such strategies. nih.govnih.gov For example, one study explored an orthogonal approach using the dimethylacetamidine (Dma) protecting group, which could remain on adenine (B156593) bases while other milder protecting groups were removed. nih.govnih.gov While the benzoyl group was considered for this strategy, it was found to be less effective at preventing the unwanted hybridization of DNA strands compared to the Dma group. nih.govnih.gov Nevertheless, the principle of using benzoyl's distinct stability profile remains a key concept. The ability to deprotect an oligonucleotide while it is still attached to a solid support, for instance, can be achieved by using specific linkers and leveraging the differential cleavage kinetics of groups like benzoyl versus faster-cleaving groups. nih.govresearchgate.net

Contribution to the Synthesis of Modified RNA and DNA-RNA Chimeras

Chimeric oligonucleotides, which contain a mixture of different types of nucleic acid monomers (e.g., DNA and RNA, or natural and modified nucleosides), are powerful tools in research and therapeutics. The synthesis of these molecules requires a harmonized protection strategy. Using the same protecting group, such as benzoyl, for the bases of different monomer types simplifies the final deprotection step. oup.comglenresearch.com For instance, in the synthesis of DNA-Peptide Nucleic Acid (PNA) chimeras, benzoyl protection was chosen for the PNA bases to maintain compatibility with the standard phosphoramidite chemistry used for the DNA portion. oup.comnih.gov Similarly, having a consistent set of protecting groups for DNA and 2'-O-Methyl-RNA monomers makes the deprotection of the resulting chimeric oligonucleotides more straightforward. glenresearch.com Furthermore, intermediates like Uridine 2',3',5'-tribenzoate are explicitly used in the synthesis of various modified nucleosides.

Development of Building Blocks for Nucleic Acid Analogues with Enhanced Properties (e.g., LNA)

The development of nucleic acid analogues with enhanced properties, such as increased stability or binding affinity, is a major goal of nucleic acid chemistry. Locked Nucleic Acid (LNA) is a prominent example, featuring a methylene (B1212753) bridge that locks the ribose sugar in a specific conformation, leading to exceptionally stable duplexes with DNA and RNA. nih.gov The chemical synthesis of LNA monomers relies on sophisticated protecting group strategies. Benzoyl groups are frequently employed in these synthetic routes. For example, the synthesis of an LNA-2,6-diaminopurine monomer involved the use of a 5'-O-benzoyl derivative. oup.com Similarly, the synthesis of various C5-functionalized LNA-uridine phosphoramidites, designed to modulate the properties of LNA, also starts from precursors that can incorporate benzoyl protection. acs.org The use of Uridine 2',3'-dibenzoate and related benzoylated compounds as intermediates facilitates the construction of these complex and valuable building blocks for next-generation nucleic acid-based technologies. ontosight.ailookchem.com

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including modified nucleosides like uridine (B1682114) 2',3'-dibenzoate. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemistry of the molecule.

In the synthesis of uridine 2',3'-dibenzoate, the formation of positional isomers, such as the 2'-O-benzoyl and 3'-O-benzoyl monoesters, is a common occurrence. NMR spectroscopy is a powerful tool for distinguishing and quantifying these isomers. The chemical shifts of the ribose protons, particularly H-2' and H-3', are highly sensitive to the position of the benzoyl group.

Acylation of a hydroxyl group on the ribose ring typically causes a significant downfield shift (deshielding) of the proton attached to the same carbon. For instance, in the case of the 2'-O-benzoyl isomer, the H-2' signal will be shifted downfield compared to its position in the 3'-O-benzoyl isomer. Conversely, the H-3' signal will be downfield in the 3'-O-benzoyl isomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm these assignments by establishing correlations between protons and their directly attached carbons.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Distinguishing Acylated Uridine Isomers

| Proton | Unmodified Uridine (in DMSO-d₆) | 2'-O-Acyl Uridine | 3'-O-Acyl Uridine | 2',3'-Di-O-Acyl Uridine |

|---|---|---|---|---|

| H-1' | ~5.8 ppm | ~5.9 ppm | ~5.9 ppm | ~6.0 ppm |

| H-2' | ~4.0 ppm | ~5.1-5.3 ppm | ~4.2 ppm | ~5.4 ppm |

| H-3' | ~4.0 ppm | ~4.3 ppm | ~5.0-5.2 ppm | ~5.3 ppm |

| H-4' | ~3.9 ppm | ~4.1 ppm | ~4.1 ppm | ~4.4 ppm |

Note: These are approximate chemical shift ranges and can vary based on the solvent and the specific acyl group.

The coupling constants between the ribose protons, particularly ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4'), are crucial for determining the sugar pucker. The Karplus equation relates these three-bond coupling constants to the dihedral angles between the protons, which in turn define the ring's conformation. In general, a larger ³J(H1'-H2') value is indicative of an S-type conformation, while a smaller value suggests an N-type pucker. The presence of the bulky benzoyl groups can restrict the conformational freedom of the ribose, often favoring one conformation over the other.

Dynamic NMR (DNMR) techniques can be employed to study intramolecular processes, such as the rotation of the benzoyl groups and the pseudorotational equilibrium of the ribose ring. At lower temperatures, the rotation of the benzoyl groups might become slow enough on the NMR timescale to give rise to distinct signals for the aromatic protons, providing information about the rotational barrier. Similarly, variable temperature NMR studies can reveal the thermodynamics of the N-type versus S-type conformational equilibrium of the sugar moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of uridine 2',3'-dibenzoate and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.

Upon ionization, uridine 2',3'-dibenzoate will undergo characteristic fragmentation. Common fragmentation pathways for modified nucleosides include the cleavage of the glycosidic bond, resulting in the separation of the uracil (B121893) base and the dibenzoylated ribose sugar. Other fragment ions may arise from the loss of one or both benzoyl groups. The observed fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure.

Table 2: Expected m/z Values for Key Fragments of Uridine 2',3'-dibenzoate in Mass Spectrometry

| Fragment | Description | Expected m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 453.1298 |

| [M+Na]⁺ | Sodiated molecular ion | 475.1117 |

| [M - C₇H₅O₂]⁺ | Loss of one benzoyl group | 331.0879 |

| [C₁₉H₁₇N₂O₈]⁺ | Fragment corresponding to the dibenzoylated ribose | 413.0985 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in uridine 2',3'-dibenzoate. The IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

C=O stretching: Strong absorption bands are expected for the carbonyl groups of the uracil ring and the two benzoate (B1203000) esters. These typically appear in the region of 1650-1750 cm⁻¹.

C-O stretching: Absorptions corresponding to the C-O bonds of the esters and the ribose ether linkages will be present in the 1000-1300 cm⁻¹ region.

N-H stretching: The N-H bonds of the uracil ring will show stretching vibrations in the range of 3100-3500 cm⁻¹.

Aromatic C-H stretching: These will be observed above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophores within the molecule. Both the uracil base and the benzoate groups contain π-electron systems that absorb UV light. The UV spectrum of uridine 2',3'-dibenzoate will show characteristic absorption maxima. The uracil base typically absorbs around 260 nm, while the benzoate groups will also contribute to the absorption in the UV region, potentially leading to a more complex spectrum compared to unmodified uridine.

High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

High-performance liquid chromatography (HPLC) is the most widely used technique for assessing the purity of uridine 2',3'-dibenzoate and for analyzing reaction mixtures. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is commonly employed. The compound is detected using a UV detector, typically set at a wavelength where the chromophores have strong absorbance (e.g., 260 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification.

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of uridine 2',3'-dibenzoate, although it may require derivatization to increase its volatility. Silylation of the remaining free hydroxyl groups is a common strategy. GC-MS provides both chromatographic separation and mass spectrometric detection, offering a high degree of certainty in compound identification.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Uridine 2',3'-dibenzoate |

| Uridine |

| 2'-O-benzoyl uridine |

| 3'-O-benzoyl uridine |

| Uracil |

| Acetonitrile |

: Uridine 2',3'-dibenzoate

The intricate structural and electronic properties of modified nucleosides like Uridine 2',3'-dibenzoate are extensively investigated using a synergistic approach that combines advanced spectroscopic techniques with powerful computational modeling. This dual strategy provides a comprehensive understanding of the molecule's behavior at an atomic level, which is crucial for its application in biochemical research and materials science. Computational chemistry, in particular, offers unparalleled insight into dynamic processes, reaction mechanisms, and potential biological activities that are often difficult to capture through experimental methods alone.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Research on related acylated nucleosides demonstrates that these simulations, often run for hundreds of nanoseconds, can reveal stable conformations and binding patterns when the molecule interacts with biological targets like enzymes or proteins. nih.govtandfonline.com The stability of a simulation is typically assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions over time. A stable RMSD profile suggests that the molecule has reached an equilibrium state, while RMSF analysis highlights the most flexible regions of the structure. researchgate.net For Uridine 2',3'-dibenzoate, MD simulations would be critical for predicting its preferred three-dimensional structure in solution and its behavior within a biological system, confirming the stability of docked complexes with target proteins. tandfonline.com

| Simulation Parameter | Typical Value/Method | Purpose in Studying Uridine 2',3'-dibenzoate | Supporting Evidence |

| Force Field | AMBER, CHARMM | To define the potential energy and forces between atoms, enabling the simulation of molecular motion. chemrxiv.org | chemrxiv.org |

| Simulation Time | 100-400 ns | To ensure adequate sampling of conformational space and allow the system to reach equilibrium. mdpi.comtandfonline.com | mdpi.comtandfonline.com |

| Solvent Model | Explicit (e.g., TIP3P water) | To simulate the molecule in a physiologically relevant aqueous environment. | |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess the stability of the molecule's conformation, identify flexible regions, and analyze interactions. researchgate.net | researchgate.net |

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate information about the electronic structure of a molecule. nih.gov These methods are indispensable for investigating reaction mechanisms, calculating reaction energies, and identifying the geometry of transient states. For a molecule like Uridine 2',3'-dibenzoate, DFT calculations could be used to study its susceptibility to chemical reactions, such as hydrolysis of the benzoate ester groups or hydrogen abstraction from the ribose moiety. nih.gov

Studies on uridine and guanosine (B1672433) have successfully used DFT with functionals like ωB97X-D to calculate the energy barriers and rate constants for hydrogen abstraction reactions. nih.gov This approach can pinpoint which hydrogen atoms are most likely to be removed by radicals, a process relevant to DNA damage. nih.gov Similarly, quantum chemical modeling can elucidate the energetics of enzymatic reactions, predicting the feasibility of a reaction pathway and the structure of the transition state, which is the highest-energy point along the reaction coordinate. Such insights are crucial for understanding potential metabolic pathways or designing enzyme inhibitors. nih.govresearchgate.net

| Calculation Type | Common Method/Basis Set | Application to Uridine 2',3'-dibenzoate | Supporting Evidence |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G++) | To find the lowest energy (most stable) structure of the molecule in the gas phase or solution. researchgate.net | researchgate.net |

| Frequency Calculation | DFT | To confirm the optimized structure is a true minimum (no imaginary frequencies) and to calculate vibrational spectra (e.g., IR). researchgate.net | researchgate.net |

| Transition State Search | QST2/QST3, Berny Optimization | To locate the high-energy transition state structure for a specific chemical reaction (e.g., hydrolysis). | |

| Energy Barrier Calculation | DFT, Single-Point Energy | To determine the activation energy of a reaction, which governs its rate. nih.gov | nih.gov |

In Silico Prediction of Reactivity and Selectivity

In silico predictive models are computational tools used to forecast the biological activity and pharmacokinetic properties of chemical compounds based on their structure. europa.eu For Uridine 2',3'-dibenzoate, these methods can offer a preliminary assessment of its potential as a therapeutic agent or its likely behavior in a biological system without the need for initial laboratory experiments.

One common tool is the Prediction of Activity Spectra for Substances (PASS), which predicts a wide range of biological activities (e.g., antimicrobial, anticancer, antiviral) based on the substance's structural formula. mdpi.comtandfonline.com The results are given as probabilities for a compound being active (Pa) or inactive (Pi). mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate the pharmacokinetic profile of a compound. nih.gov These models assess properties like membrane permeability and potential toxicity, which are critical for the development of drug candidates. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific structural features of a series of molecules with their observed biological activity, helping to rationalize reactivity and selectivity. researchgate.net

| Prediction Type | Software/Methodology | Predicted Properties for Uridine Derivatives | Supporting Evidence |

| Biological Activity | PASS (Prediction of Activity Spectra for Substances) | Antifungal, antibacterial, antiviral, and anticarcinogenic potential. mdpi.comtandfonline.com | mdpi.comtandfonline.com |

| Pharmacokinetics | ADMET (Absorption, Distribution, Metabolism, Toxicity) | Membrane permeability, metabolic stability, potential toxicities. nih.govresearchgate.net | nih.govresearchgate.net |

| Structure-Activity Relationship | QSAR (Quantitative Structure-Activity Relationship) | Correlation of acyl chain length or aromatic groups with antimicrobial or anticancer activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Broader Research Implications and Future Directions in Chemical Synthesis

Uridine (B1682114) 2',3'-Dibenzoate as a Versatile Synthon for Nucleoside Analog Development

The utility of Uridine 2',3'-dibenzoate as a versatile synthon is rooted in the protective nature of the benzoyl groups. These groups effectively shield the 2' and 3' hydroxyl functions, allowing for regioselective chemical transformations at the 5'-hydroxyl group and the uracil (B121893) base. This controlled reactivity is fundamental in the multi-step synthesis of complex nucleoside analogs.

The synthesis of "double-headed" nucleosides, for example, often commences from uridine, where protection of the 2' and 3' positions is a critical initial step. This protection strategy allows for the introduction of a second nucleobase or a modifying group at a specific position on the sugar ring, leading to novel structures with unique biochemical properties. Furthermore, the dibenzoate protection is instrumental in syntheses that require modifications at the C5 position of the uracil ring, a common site for introducing functional groups to alter the biological activity of the resulting nucleoside analog.

The strategic importance of such protected intermediates is underscored by their frequent appearance in synthetic routes aimed at producing a variety of modified ribonucleosides. The development of stereoselective synthesis methods for 2'-modified nucleosides often employs protecting groups like benzoates to control the stereochemistry of the newly introduced substituents. researchgate.net

Translational Potential in Antiviral and Anticancer Drug Discovery Research

The chemical modifications enabled by the use of Uridine 2',3'-dibenzoate as a synthetic intermediate have significant translational potential in the discovery of new antiviral and anticancer drugs. Nucleoside analogs are a cornerstone of chemotherapy and virostatic treatments, and the ability to synthesize novel derivatives is crucial for overcoming drug resistance and improving therapeutic outcomes.

Many clinically approved antiviral and anticancer nucleoside drugs are analogs of natural nucleosides. nih.gov The synthesis of these therapeutic agents often involves the careful manipulation of the sugar and base moieties, a process that relies heavily on the use of protecting groups. Uridine derivatives, for instance, have been modified to create compounds with promising anticancer activity. nih.gov For example, 2',3'-di-O-cinnamoyl-5'-O-palmitoyluridine has demonstrated notable antiproliferative effects against Ehrlich ascites carcinoma cells. nih.gov The synthesis of such molecules would typically involve a protected uridine intermediate like Uridine 2',3'-dibenzoate to direct the acylation to the desired positions.

Furthermore, the development of nucleoside analogs as antiviral agents often targets viral polymerases. wgtn.ac.nz The synthesis of modified nucleosides that can act as chain terminators or introduce mutations into the viral genome is a key strategy in antiviral drug design. wgtn.ac.nz The structural modifications required for these activities are often achieved through synthetic pathways that utilize protected uridine intermediates.

| Drug Class | Therapeutic Target | Example of Modification Enabled by Protected Uridine |

| Anticancer | DNA/RNA Synthesis | Modification at the 5-position of the uracil base |

| Antiviral | Viral Polymerases | Introduction of chain-terminating groups at the 3'-position |

| Anticancer | Cellular Kinases | Synthesis of prodrugs with enhanced cellular uptake |

Application in Chemical Probes for Investigating Biological Pathways

Beyond its therapeutic potential, Uridine 2',3'-dibenzoate serves as a valuable precursor for the synthesis of chemical probes designed to investigate biological pathways. Fluorescently labeled nucleosides, for instance, are powerful tools for studying DNA and RNA structure and dynamics, as well as the function of enzymes involved in nucleic acid metabolism. nih.govscispace.comcancer.gov

The synthesis of these molecular probes often requires the introduction of a fluorophore at a specific position on the nucleoside. The use of a protected intermediate like Uridine 2',3'-dibenzoate allows for the selective modification of the 5'-position or the uracil base with a fluorescent tag. nih.gov These probes can then be incorporated into oligonucleotides and used in a variety of applications, including high-throughput screening for enzyme inhibitors and real-time imaging of nucleic acids in living cells. nih.gov

The development of environment-sensitive fluorescent nucleoside analogs is a particularly exciting area of research. nih.gov These probes exhibit changes in their fluorescent properties in response to their local microenvironment, providing valuable information about protein-nucleic acid interactions and conformational changes in nucleic acids. nih.gov The synthesis of such sophisticated molecular tools is greatly facilitated by the use of versatile synthons like Uridine 2',3'-dibenzoate.

Interactions with Emerging Fields such as Bioorthogonal Chemistry for Targeted Modifications

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers new avenues for the targeted modification of biomolecules. nih.govnih.gov Uridine 2',3'-dibenzoate can be envisioned as a starting point for the synthesis of uridine analogs bearing bioorthogonal functional groups.

For example, the introduction of an azide (B81097) or an alkyne group onto the uridine scaffold would allow for its subsequent modification within a biological context using "click chemistry" reactions. beilstein-journals.org This strategy could be employed to label newly synthesized RNA in cells, to track the localization of specific RNAs, or to deliver drugs to specific RNA targets. The synthesis of a 2'-"clickable" uridine with an arabino configuration for fluorescent labeling and imaging of DNA has been reported, highlighting the potential of such approaches. beilstein-journals.org

The ability to perform selective chemical modifications on biomolecules in their native environment is a powerful tool for both basic research and therapeutic development. The use of protected uridine intermediates like Uridine 2',3'-dibenzoate provides a robust platform for the synthesis of the bioorthogonally functionalized nucleosides required for these applications.

Prospects for Novel Chemical Modifications in Ribonucleoside Chemistry

The future of ribonucleoside chemistry will likely focus on the development of novel chemical modifications that impart enhanced biological activity, improved pharmacokinetic properties, and new functionalities. Research into Uridine 2',3'-dibenzoate and related protected intermediates will continue to be a cornerstone of these efforts.

Future directions may include the exploration of new protecting group strategies that offer milder deprotection conditions and greater functional group tolerance. The development of more efficient and stereoselective methods for the introduction of modifications at the 2'-position of the ribose sugar is also an active area of research. researchgate.net Modifications at this position are known to influence the conformational properties of the nucleoside and its recognition by enzymes. nih.gov

Furthermore, the synthesis of nucleoside analogs with novel base modifications holds promise for the development of new therapeutic agents and research tools. tcichemicals.com The chemical diversity of modified nucleosides found in natural RNAs provides a rich source of inspiration for the design of new synthetic targets. nih.govnih.gov The continued development of synthetic methodologies that rely on versatile intermediates like Uridine 2',3'-dibenzoate will be essential for realizing the full potential of these novel ribonucleoside analogs.

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing Uridine 2',3'-dibenzoate, and how can regioselectivity for the 2' and 3' hydroxyl groups be optimized?

- Methodological Answer : Synthesis typically involves benzoylation of uridine under controlled conditions. For example, selective acylation at specific hydroxyl groups can be achieved using anhydrous pyridine (Py) as a solvent and benzoyl chloride derivatives at low temperatures to favor reactivity at the 2' and 3' positions over the 5' hydroxyl. Spectroscopic techniques (e.g., -NMR, -NMR) and chromatography (HPLC) are critical for confirming regioselectivity and purity .

- Key Variables : Temperature, solvent choice, stoichiometry of benzoylating agents, and reaction time.

Q. What spectroscopic and chromatographic methods are most effective for characterizing Uridine 2',3'-dibenzoate?

- Methodological Answer :

- Spectroscopy : -NMR to identify proton environments at the 2' and 3' positions (e.g., downfield shifts for ester carbonyl groups). -NMR to confirm benzoate carbonyl carbons (~165–170 ppm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm for uridine backbone) to assess purity. Mass spectrometry (ESI-MS) for molecular weight verification .

- Table 1 : Example Characterization Data

| Technique | Key Observations |

|---|---|

| -NMR | δ 8.10–7.40 (m, aromatic H), δ 6.10 (d, H-1') |

| ESI-MS | [M+H] m/z = 487.1 (calculated) |

Advanced Research Questions

Q. How can researchers design experiments to investigate the synergistic effects of Uridine 2',3'-dibenzoate with other nucleotide analogs in RNA synthesis inhibition?

- Methodological Answer :

- Experimental Design : Use in vitro RNA polymerase assays (e.g., HeLa cell lysates) with fluorouracil (5-FU) or capecitabine as co-treatments. Measure RNA incorporation via radiolabeled uridine triphosphate (UTP) and quantify inhibition via gel electrophoresis or scintillation counting.

- Variables : Dose-response curves for Uridine 2',3'-dibenzoate (0.1–10 μM), competitive binding assays with FUTP .

- Confounding Factors : Cellular uptake efficiency, intracellular esterase activity (for prodrug activation), and baseline UTP levels.

Q. How should discrepancies in reported EC values for Uridine 2',3'-dibenzoate across different cell lines be addressed methodologically?

- Methodological Answer :

- Standardize experimental conditions: Cell passage number, culture medium, and incubation time. Use isogenic cell lines to isolate genetic variables.

- Validate assays with positive controls (e.g., Ingenol 3,20-dibenzoate, EC = 485 nM in UT-7/EPO cells) .

- Table 2 : Example EC Variability

| Cell Line | EC (nM) | Assay Type | Reference |

|---|---|---|---|

| UT-7/EPO | 485 | Proliferation | |

| A549 | 650–800 | Degranulation |

Q. What strategies can resolve contradictions in mechanistic data regarding Uridine 2',3'-dibenzoate’s role in protein kinase C (PKC) activation?

- Methodological Answer :

- Employ PKC isoform-specific inhibitors (e.g., Gö6983 for conventional PKCs) in combination with Uridine 2',3'-dibenzoate. Use fluorescence resonance energy transfer (FRET) reporters to quantify PKC activation in real time .

- Compare results across models: Primary cells vs. immortalized lines, human vs. murine systems.

Safety and Best Practices

Q. What safety protocols are critical when handling Uridine 2',3'-dibenzoate in laboratory settings?

- Methodological Answer :

- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Storage : Store at –20°C in airtight, light-resistant containers. Monitor for ester hydrolysis via periodic HPLC analysis .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical evaluation .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on Uridine 2',3'-dibenzoate?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.